molecular formula C27H47NO3 B15167379 (2S)-3-Anilino-2-hydroxypropyl octadecanoate CAS No. 398994-80-4

(2S)-3-Anilino-2-hydroxypropyl octadecanoate

Cat. No.: B15167379
CAS No.: 398994-80-4
M. Wt: 433.7 g/mol
InChI Key: SLRDDUYBMZYDTO-SANMLTNESA-N
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Description

(2S)-3-Anilino-2-hydroxypropyl octadecanoate is a chemical compound that combines an aniline group with a hydroxypropyl chain and an octadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Anilino-2-hydroxypropyl octadecanoate typically involves the esterification of octadecanoic acid with (2S)-3-anilino-2-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Anilino-2-hydroxypropyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (2S)-3-anilino-2-oxopropyl octadecanoate.

    Reduction: Formation of (2S)-3-anilino-2-hydroxypropyl octadecanol.

    Substitution: Formation of nitro- or halogen-substituted derivatives of this compound.

Scientific Research Applications

(2S)-3-Anilino-2-hydroxypropyl octadecanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of (2S)-3-Anilino-2-hydroxypropyl octadecanoate involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxypropyl chain and octadecanoate ester can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester instead of an octadecanoate ester.

    (2S)-3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester instead of an octadecanoate ester.

    (2S)-3-Anilino-2-hydroxypropyl laurate: Similar structure but with a laurate ester instead of an octadecanoate ester.

Uniqueness

(2S)-3-Anilino-2-hydroxypropyl octadecanoate is unique due to its specific combination of an aniline group, a hydroxypropyl chain, and an octadecanoate ester. This unique structure imparts distinct physicochemical properties, such as solubility, melting point, and reactivity, which can be advantageous in various applications compared to its similar compounds.

Properties

CAS No.

398994-80-4

Molecular Formula

C27H47NO3

Molecular Weight

433.7 g/mol

IUPAC Name

[(2S)-3-anilino-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h16-18,20-21,26,28-29H,2-15,19,22-24H2,1H3/t26-/m0/s1

InChI Key

SLRDDUYBMZYDTO-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CNC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O

Origin of Product

United States

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